

In-depth Technical Guide on the Solubility of 1-Cyclopentyl-4-iodobenzene

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Compound of Interest

Compound Name: 1-Cyclopentyl-4-iodobenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **1-Cyclopentyl-4-iodobenzene**, a key intermediate in various synthetic applications. The document details the compound's physical properties, expected solubility in common organic solvents, and a standardized protocol for experimental solubility determination.

Core Compound Properties

While extensive experimental data for **1-Cyclopentyl-4-iodobenzene** is not widely published, its fundamental properties can be summarized. The following table includes known identifiers and predicted physical characteristics to aid in experimental design.



Property	Value	Source
Chemical Name	1-Cyclopentyl-4-iodobenzene	-
CAS Number	92316-59-1	[1]
Molecular Formula	C11H13I	[1]
Molecular Weight	288.13 g/mol	Calculated
Predicted Boiling Point	305.6 ± 25.0 °C at 760 mmHg	-
Predicted Density	1.453 ± 0.06 g/cm ³	-
Predicted Flash Point	135.2 ± 17.1 °C	-

Predicted Solubility Profile

The solubility of a compound is primarily dictated by its molecular structure and the principle of "like dissolves like".[2][3] **1-Cyclopentyl-4-iodobenzene** is an aryl halide with a nonpolar cyclopentyl group and a large, polarizable iodine atom on a benzene ring. This structure suggests that it is a relatively nonpolar compound.

Insoluble in Polar Protic Solvents:

• Water (H₂O): Expected to be virtually insoluble in water due to its nonpolar hydrocarbon structure, which cannot overcome the strong hydrogen bonding between water molecules. Aryl halides, in general, do not form hydrogen bonds with water.

Soluble in Nonpolar and Moderately Polar Organic Solvents:

- Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): High solubility is predicted in these solvents. The van der Waals forces between 1-Cyclopentyl-4-iodobenzene and these nonpolar solvent molecules are similar in nature and strength, facilitating dissolution.
- Ethereal Solvents (e.g., Diethyl ether, Tetrahydrofuran (THF)): Good solubility is expected. While ethers have some polarity, their overall character is dominated by nonpolar alkyl groups, making them effective solvents for other nonpolar and moderately polar compounds.



- Halogenated Solvents (e.g., Dichloromethane (DCM), Chloroform): High solubility is anticipated due to the similar polarizability and dipole-dipole interactions between the C-I bond of the solute and the C-CI bonds of the solvents.
- Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): Moderate to good solubility is likely. While these solvents are polar, they can often dissolve larger, less polar molecules.

Experimental Protocol for Solubility Determination

The following is a standardized methodology for determining the solubility of a solid organic compound like **1-Cyclopentyl-4-iodobenzene** in various organic solvents.

Materials:

- 1-Cyclopentyl-4-iodobenzene (solid)
- A selection of organic solvents (e.g., hexane, toluene, diethyl ether, dichloromethane, acetone, ethanol)
- Analytical balance (readable to 0.1 mg)
- Vials or test tubes with screw caps
- Magnetic stirrer and stir bars or a vortex mixer
- Constant temperature bath or shaker
- Micropipettes
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

Preparation of Saturated Solutions:



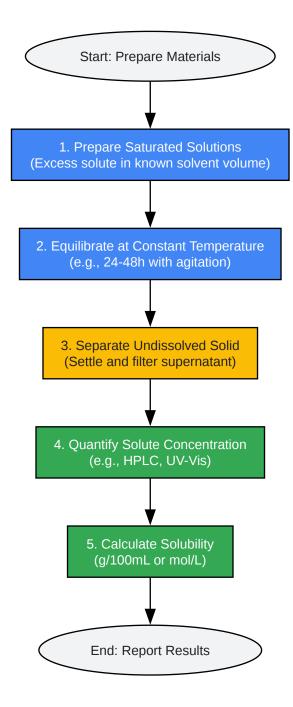
- Add an excess amount of solid 1-Cyclopentyl-4-iodobenzene to a series of vials, each
 containing a known volume of a different organic solvent. The excess solid is crucial to
 ensure a saturated solution is formed.
- Seal the vials to prevent solvent evaporation.
- Place the vials in a constant temperature bath (e.g., 25 °C) and agitate them using a magnetic stirrer or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation of Undissolved Solid:
 - After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to let the excess solid settle.
 - Carefully withdraw an aliquot of the supernatant using a micropipette.
 - Filter the aliquot through a syringe filter (e.g., 0.22 μm PTFE) to remove any remaining microscopic solid particles. This step is critical to avoid overestimation of the solubility.
- Quantification of Solute:
 - Accurately dilute the filtered aliquot with a known volume of the same solvent.
 - Analyze the concentration of 1-Cyclopentyl-4-iodobenzene in the diluted solution using a suitable analytical method. For aromatic compounds, UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) with a UV detector are often appropriate.
 - A calibration curve prepared with standard solutions of known concentrations of 1-Cyclopentyl-4-iodobenzene in the respective solvent is required for accurate quantification.
- Calculation of Solubility:
 - Calculate the concentration of the original saturated solution, taking into account the dilution factor.



 Express the solubility in appropriate units, such as grams per 100 mL (g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.



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Solubility Determination Workflow

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